Sitafloxacin

Description

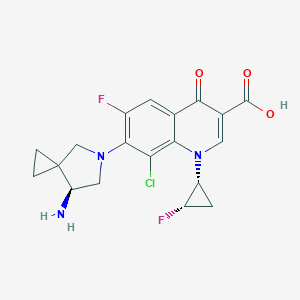

Structure

3D Structure

Properties

IUPAC Name |

7-[(7S)-7-amino-5-azaspiro[2.4]heptan-5-yl]-8-chloro-6-fluoro-1-[(1R,2S)-2-fluorocyclopropyl]-4-oxoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18ClF2N3O3/c20-14-15-8(17(26)9(18(27)28)5-25(15)12-4-10(12)21)3-11(22)16(14)24-6-13(23)19(7-24)1-2-19/h3,5,10,12-13H,1-2,4,6-7,23H2,(H,27,28)/t10-,12+,13+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNUZDKCDAWUEGK-CYZMBNFOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC12CN(CC2N)C3=C(C=C4C(=C3Cl)N(C=C(C4=O)C(=O)O)C5CC5F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC12CN(C[C@H]2N)C3=C(C=C4C(=C3Cl)N(C=C(C4=O)C(=O)O)[C@@H]5C[C@@H]5F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClF2N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127254-12-0 | |

| Record name | Sitafloxacin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=127254-12-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sitafloxacin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127254120 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SITAFLOXACIN ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3GJC60U4Q8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Sitafloxacin Against Gram-Positive Bacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sitafloxacin, a fourth-generation fluoroquinolone, demonstrates potent bactericidal activity against a broad spectrum of Gram-positive bacteria, including resistant strains. This technical guide delineates the core mechanism of action of this compound, focusing on its interaction with key bacterial enzymes. We provide a comprehensive overview of its inhibitory activity, supported by quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular pathways and experimental workflows. This document is intended to serve as a detailed resource for researchers, scientists, and professionals involved in the discovery and development of novel antibacterial agents.

Introduction

The increasing prevalence of antibiotic resistance in Gram-positive pathogens, such as Staphylococcus aureus, Streptococcus pneumoniae, and Enterococcus faecalis, presents a significant challenge to global public health. This compound has emerged as a powerful therapeutic option due to its enhanced activity and low potential for resistance development.[1] This guide provides an in-depth exploration of the molecular basis for this compound's efficacy against these challenging pathogens.

Mechanism of Action: Dual Inhibition of Type II Topoisomerases

Like other fluoroquinolones, this compound's bactericidal effect stems from the inhibition of two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[1][2] These enzymes are critical for managing DNA topology during replication, transcription, and repair.

-

DNA Gyrase: Composed of two subunits, GyrA and GyrB, DNA gyrase is responsible for introducing negative supercoils into bacterial DNA, a process crucial for the initiation of DNA replication and transcription.[1][2]

-

Topoisomerase IV: This enzyme, consisting of ParC and ParE subunits, is primarily involved in the decatenation, or unlinking, of newly replicated daughter chromosomes, enabling their segregation into daughter cells.[1][2]

This compound binds to the complex formed between these enzymes and bacterial DNA, stabilizing a transient double-strand break.[3] This stabilization prevents the re-ligation of the DNA strands, leading to an accumulation of DNA breaks, the cessation of essential cellular processes, and ultimately, bacterial cell death.[3]

A key feature of this compound is its balanced, dual-targeting mechanism .[1][4] Unlike many other fluoroquinolones that preferentially inhibit either DNA gyrase or topoisomerase IV, this compound demonstrates potent and comparable inhibitory activity against both enzymes in Gram-positive bacteria.[1][4] This dual inhibition is significant as it is believed to lower the probability of resistance emerging through single-step mutations in the genes encoding these target enzymes.[2]

Below is a diagram illustrating the mechanism of action of this compound.

References

Sitafloxacin: A Deep Dive into its Molecular Framework and Chemical Characteristics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure and chemical properties of sitafloxacin, a fourth-generation fluoroquinolone antibiotic. The information is curated to support research, scientific analysis, and drug development endeavors.

Molecular Structure and Identification

This compound is a synthetic, broad-spectrum fluoroquinolone antibacterial agent. Its chemical structure is characterized by a core quinolone ring system with several key substitutions that contribute to its potent antimicrobial activity and pharmacokinetic profile.

IUPAC Name: 7-[(7S)-7-amino-5-azaspiro[2.4]heptan-5-yl]-8-chloro-6-fluoro-1-[(1R,2S)-2-fluorocyclopropyl]-4-oxoquinoline-3-carboxylic acid[1]

CAS Number: 127254-12-0 (for the anhydrous form)[1]

The molecular structure of this compound is distinguished by a spirocyclic amine substituent at the C-7 position, a chlorine atom at the C-8 position, and a fluorocyclopropyl group at the N-1 position. These features enhance its activity against a wide range of Gram-positive, Gram-negative, and anaerobic bacteria, including strains resistant to other fluoroquinolones.[2][3]

Chemical and Physical Properties

The physicochemical properties of this compound are crucial for its formulation, stability, and pharmacokinetic behavior. A summary of these properties is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C19H18ClF2N3O3 | [1] |

| Molecular Weight | 409.81 g/mol | [2] |

| Appearance | Off-white to light yellow powder | |

| Melting Point | Approximately 220-240 °C (decomposes) | [2] |

| Boiling Point | 629.2 ± 55.0 °C (Predicted) | [2] |

| pKa | Not explicitly found in search results | |

| logP | 0.59 | |

| Aqueous Solubility | Slightly soluble in water, DMF, DMSO, and Methanol | [2] |

| Stability | Photo-labile in aqueous solutions; dechlorination is a key degradation step.[4] |

Mechanism of Action: Dual Inhibition of Bacterial Topoisomerases

This compound exerts its bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[5] These enzymes are critical for bacterial DNA replication, transcription, repair, and recombination. The dual-targeting mechanism of this compound contributes to its potent activity and a potentially lower propensity for the development of bacterial resistance.

-

DNA Gyrase: This enzyme introduces negative supercoils into bacterial DNA, a process necessary for the initiation of DNA replication and transcription.

-

Topoisomerase IV: This enzyme is primarily involved in the decatenation (separation) of daughter chromosomes following DNA replication, allowing for proper cell division.

This compound binds to the enzyme-DNA complex, stabilizing it and preventing the re-ligation of the cleaved DNA strands. This leads to the accumulation of double-strand breaks in the bacterial chromosome, ultimately resulting in cell death.

Caption: this compound's dual inhibition of DNA gyrase and topoisomerase IV.

Experimental Protocols

Detailed experimental protocols for determining the key physicochemical properties of fluoroquinolones like this compound are provided below. These represent standard methodologies in the field.

Determination of pKa by Potentiometric Titration

This protocol outlines a standard method for determining the acid dissociation constant (pKa) of a compound.

Objective: To determine the pKa value(s) of this compound in an aqueous solution.

Materials:

-

This compound reference standard

-

Calibrated pH meter and electrode

-

Automated titrator or manual burette

-

Standardized 0.1 M hydrochloric acid (HCl)

-

Standardized 0.1 M sodium hydroxide (NaOH)

-

Potassium chloride (KCl) for maintaining ionic strength

-

Deionized water, purged with nitrogen to remove dissolved CO2

-

Magnetic stirrer and stir bar

Procedure:

-

Preparation of this compound Solution: Accurately weigh a precise amount of this compound and dissolve it in a known volume of deionized water to prepare a solution of approximately 1 mM. A co-solvent such as methanol may be used if solubility is low, with the final co-solvent concentration noted.

-

Ionic Strength Adjustment: Add KCl to the this compound solution to maintain a constant ionic strength (e.g., 0.15 M) throughout the titration.

-

Initial pH Adjustment: Adjust the initial pH of the solution to the acidic range (e.g., pH 2) using 0.1 M HCl.

-

Titration: Titrate the solution with standardized 0.1 M NaOH. Add the titrant in small, precise increments.

-

Data Acquisition: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the pH versus the volume of NaOH added to generate a titration curve. The pKa value corresponds to the pH at the half-equivalence point. The equivalence point can be determined from the inflection point of the curve, often identified using the first or second derivative of the titration curve.

References

- 1. This compound | C19H18ClF2N3O3 | CID 461399 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 127254-12-0 [m.chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. Photochemical behavior of this compound, fluoroquinolone antibiotic, in an aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Sitafloxacin's Dual Inhibition of Bacterial DNA Gyrase and Topoisomerase IV

An In-depth Technical Guide:

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Sitafloxacin is a fourth-generation fluoroquinolone antibiotic distinguished by its broad-spectrum activity against Gram-positive, Gram-negative, and anaerobic bacteria.[1][2] Its potent bactericidal effect stems from a dual-targeting mechanism, efficiently inhibiting two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[1] This dual action is particularly significant as it may lead to a reduced potential for the development of bacterial resistance.[1] this compound demonstrates superior inhibitory activity against these enzymes compared to many other quinolones and maintains high potency against strains that have developed resistance to other fluoroquinolones through mutations in the quinolone resistance-determining regions (QRDRs) of the gyrA and parC genes.[1][3] Furthermore, it exhibits a high degree of selectivity for bacterial enzymes over their human counterparts, indicating a favorable safety profile.[4] This guide provides a comprehensive technical overview of this compound's mechanism of action, quantitative inhibitory data, activity against resistant pathogens, and detailed protocols for key enzymatic assays.

Mechanism of Action

Like other fluoroquinolones, this compound's primary targets are DNA gyrase and topoisomerase IV, enzymes crucial for controlling DNA topology during replication, transcription, and repair.[1]

-

DNA Gyrase: Composed of two GyrA and two GyrB subunits, this enzyme introduces negative supercoils into bacterial DNA, a process essential for relieving the torsional stress that arises during DNA replication and transcription.[1][5]

-

Topoisomerase IV: A heterotetramer of two ParC and two ParE subunits, this enzyme's main role is to decatenate, or unlink, the intertwined daughter chromosomes following DNA replication, enabling their proper segregation into daughter cells.[1]

This compound traps these enzymes in a covalent complex with the DNA substrate. By binding to both the enzyme and the cleaved DNA, it stabilizes the double-strand break, preventing the re-ligation step of the topoisomerase reaction.[5] This accumulation of stabilized cleavage complexes leads to stalled replication forks, the generation of lethal double-strand breaks, and ultimately, bacterial cell death.[5]

A key feature of this compound is its balanced, dual inhibition of both enzymes.[1] While many fluoroquinolones preferentially target either DNA gyrase (in Gram-negative bacteria) or topoisomerase IV (in Gram-positive bacteria), this compound shows potent and relatively equal activity against both.[1][3] This is reflected in its low IC50 ratio (DNA gyrase/topoisomerase IV) of approximately 1.4, compared to much higher ratios for drugs like ciprofloxacin (110), which has a greater preference for one enzyme.[1] This dual-targeting is believed to contribute to its broad spectrum of activity and a lower propensity for resistance development, as mutations in both target enzymes would be required for high-level resistance.[1]

Caption: this compound's mechanism of action pathway.

Quantitative Analysis of Enzyme Inhibition and Bactericidal Activity

The potency of this compound has been quantified through various in vitro assays, demonstrating its superior activity compared to other fluoroquinolones against both wild-type and resistant bacterial strains.

50% Inhibitory Concentration (IC50) Data

The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. This compound exhibits low IC50 values against both DNA gyrase and topoisomerase IV from various bacterial species.

| Target Enzyme | Bacterial Species | This compound | Ciprofloxacin | Levofloxacin | Gatifloxacin | Sparfloxacin | Tosufloxacin | Reference |

| DNA Gyrase | E. coli KL-16 | 0.13 µg/mL | - | - | - | - | - | [4] |

| DNA Gyrase | E. faecalis | 1.38 µg/mL | 27.8 µg/mL | 28.1 µg/mL | 5.60 µg/mL | 25.7 µg/mL | 11.6 µg/mL | [3] |

| Topoisomerase IV | S. aureus FDA 209-P | Potent | - | - | - | - | - | [4] |

| Topoisomerase IV | E. faecalis | 1.42 µg/mL | 9.30 µg/mL | 8.49 µg/mL | 4.24 µg/mL | 19.1 µg/mL | 3.89 µg/mL | [3] |

Minimum Inhibitory Concentration (MIC) Data

MIC values indicate the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. This compound consistently demonstrates low MICs across a broad range of pathogens, including those resistant to other fluoroquinolones.

| Bacterial Species | Resistance Profile | MIC50 (mg/L) | MIC90 (mg/L) | Reference |

| S. aureus (MSSA) | Methicillin-Susceptible | ≤ 0.03 | 0.25 | [6] |

| S. aureus (MRSA) | Methicillin-Resistant | ≤ 0.03 | 2 | [6] |

| S. pneumoniae | All isolates | 0.125 | 0.125 | [6] |

| E. coli | Ciprofloxacin-Susceptible | ≤ 0.03 | 0.06 | [6] |

| K. pneumoniae | Ciprofloxacin-Susceptible | ≤ 0.03 | 0.125 | [6] |

| Enterobacteriaceae | All isolates | - | 0.015 - 2 | [2] |

| Anaerobes | Bacteroides spp., Clostridium spp. | 0.03 - 0.12 | 0.06 - 0.25 | [2] |

Activity Against Resistant Strains

A primary advantage of this compound is its sustained activity against bacteria that have developed resistance to other fluoroquinolones. The most common resistance mechanism involves point mutations in the QRDRs of the gyrA and parC genes.[1] this compound's chemical structure allows it to maintain potent inhibitory activity against many of these mutated enzymes.[1]

For instance, this compound remains highly active against levofloxacin-resistant E. coli and H. pylori strains with gyrA mutations.[1] Studies on S. pneumoniae have shown that a point mutation in gyrA can cause a 16-fold increase in the MIC for moxifloxacin, while only causing a 4-fold increase for this compound.[1] This suggests that this compound is less affected by common resistance mutations, making it a valuable therapeutic option for infections caused by multidrug-resistant pathogens.

Selectivity and Cytotoxicity

An essential characteristic of an effective antibiotic is its selective toxicity toward bacterial cells over host cells. This compound demonstrates a high degree of selectivity.

-

Human Topoisomerase II Inhibition: The IC50 of this compound against human topoisomerase II is >2,300 µg/mL, a concentration thousands of times higher than that required to inhibit its bacterial targets.[4] This indicates a very low potential for off-target effects on the analogous human enzyme.

-

Cellular Cytotoxicity: In studies using human embryonic kidney 293T cells, this compound showed no adverse cytotoxic effects at concentrations up to 64 µg/mL.[1]

This high selectivity for bacterial topoisomerases is a key component of this compound's favorable safety profile.

Detailed Experimental Protocols

The following protocols outline standard methodologies for assessing the inhibitory effects of compounds like this compound on DNA gyrase and topoisomerase IV.

DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of DNA gyrase to introduce negative supercoils into a relaxed circular plasmid DNA substrate and the extent to which a test compound inhibits this activity.

Methodology:

-

Reaction Mixture Preparation: On ice, prepare a master reaction mix. For a final volume of 30 µL, combine:

-

6 µL of 5x Assay Buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 1.8 mM spermidine, 2 mM DTT, 0.1 mg/mL albumin, 6.5% glycerol).

-

3 µL of 10 mM ATP solution.

-

0.5 µg of relaxed plasmid DNA (e.g., pBR322).

-

Nuclease-free water to bring the volume to 26.7 µL per reaction.

-

-

Inhibitor Addition: Aliquot 26.7 µL of the master mix into individual microcentrifuge tubes. Add 0.3 µL of this compound at various concentrations (or vehicle control, e.g., DMSO) to each tube.

-

Enzyme Initiation: Add 3 µL of a pre-determined, titrated amount of DNA gyrase enzyme to each tube to initiate the reaction.

-

Incubation: Incubate the reactions at 37°C for 30-60 minutes.

-

Reaction Termination: Stop the reaction by adding 30 µL of 2x Stop Buffer/Loading Dye (e.g., GSTEB: Glycerol, SDS, Tris-EDTA, Bromophenol Blue) and 30 µL of chloroform/isoamyl alcohol (24:1 v/v).

-

Phase Separation: Vortex briefly and centrifuge for 1-2 minutes to separate the aqueous and organic phases.

-

Agarose Gel Electrophoresis: Load 20 µL of the upper aqueous phase onto a 1% agarose gel in TAE or TBE buffer. Run the gel at a constant voltage (e.g., 80-90V) for approximately 2 hours.

-

Visualization and Quantification: Stain the gel with an intercalating dye (e.g., ethidium bromide) and visualize under UV light. Supercoiled DNA migrates faster than relaxed DNA. The intensity of the supercoiled band is quantified relative to controls to determine the IC50 value.

Caption: Workflow for DNA gyrase supercoiling assay.

Topoisomerase IV Decatenation Inhibition Assay

This assay measures the ability of topoisomerase IV to resolve a catenated DNA network (kinetoplast DNA, kDNA) into individual minicircles and the inhibition of this process by a test compound.

Methodology:

-

Reaction Mixture Preparation: On ice, prepare a master reaction mix. For a final volume of 30 µL, combine:

-

6 µL of 5x Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 100 mM KCl, 6 mM MgCl₂, 1 mM DTT, 1 mM ATP).

-

200 ng of kinetoplast DNA (kDNA).[7]

-

Nuclease-free water to bring the volume to 27 µL per reaction.

-

-

Inhibitor Addition: Aliquot 27 µL of the master mix into individual microcentrifuge tubes. Add 0.3 µL of this compound at various concentrations (or vehicle control).[7]

-

Enzyme Initiation: Add 3 µL of a pre-determined, titrated amount of topoisomerase IV enzyme to each tube to initiate the reaction.[7]

-

Incubation: Incubate the reactions at 37°C for 30 minutes.[7]

-

Reaction Termination: Stop the reaction by adding 30 µL of 2x Stop Buffer/Loading Dye containing SDS and proteinase K, followed by 30 µL of chloroform/isoamyl alcohol (24:1 v/v).[7]

-

Phase Separation: Vortex briefly and centrifuge for 1-2 minutes.

-

Agarose Gel Electrophoresis: Load 20 µL of the aqueous phase onto a 1% agarose gel. The catenated kDNA substrate will remain in the loading well, while the decatenated minicircles will migrate into the gel.[7]

-

Visualization and Quantification: Stain the gel and visualize under UV light. The disappearance of the kDNA in the well and the appearance of minicircle bands are used to assess enzyme activity. The amount of released minicircles is quantified to determine the IC50 value.[7]

References

- 1. mdpi.com [mdpi.com]

- 2. In Vitro Activities of this compound (DU-6859a) and Six Other Fluoroquinolones against 8,796 Clinical Bacterial Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antibacterial Activities and Inhibitory Effects of this compound (DU-6859a) and Its Optical Isomers against Type II Topoisomerases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. DNA Gyrase as a Target for Quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Comparative activities of this compound against recent clinical isolates in hospitals across China - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. inspiralis.com [inspiralis.com]

In Vitro Antibacterial Efficacy of Sitafloxacin: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro antibacterial activity of sitafloxacin against a broad spectrum of clinically relevant bacterial isolates. This compound, a fourth-generation fluoroquinolone, has demonstrated potent activity against Gram-positive, Gram-negative, and anaerobic bacteria, including strains resistant to other fluoroquinolones.[1][2] This document synthesizes key findings on its efficacy, presents detailed experimental protocols for assessing antibacterial activity, and visualizes relevant pathways and workflows to support further research and development.

Quantitative Assessment of In Vitro Activity

The in vitro potency of this compound has been extensively evaluated against a diverse range of clinical isolates. The following tables summarize the Minimum Inhibitory Concentration (MIC) values, specifically the MIC50 and MIC90, which represent the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

Table 1: In Vitro Activity of this compound and Comparators against Gram-Positive Clinical Isolates

| Organism | This compound MIC50 (µg/mL) | This compound MIC90 (µg/mL) | Comparator MIC90 (µg/mL) |

| Staphylococcus aureus (Methicillin-Susceptible, MSSA) | ≤ 0.03 | 0.5 | Garenoxacin: 1, Moxifloxacin: 2, Levofloxacin: 8[3] |

| Staphylococcus aureus (Methicillin-Resistant, MRSA) | 0.25 | 2 | Garenoxacin: 8, Moxifloxacin: 16, Levofloxacin: 64[3] |

| Streptococcus pneumoniae | ≤ 0.03 | 0.125 | Garenoxacin: 0.06, Moxifloxacin: 0.125, Levofloxacin: 1[3][4] |

| Streptococcus pyogenes | 0.06 | 0.06 | Garenoxacin: 0.125, Moxifloxacin: 0.5, Levofloxacin: 2[3] |

| Enterococcus faecalis | 0.25 | 2 | Garenoxacin: 8, Moxifloxacin: 16, Levofloxacin: 64[3] |

Table 2: In Vitro Activity of this compound and Comparators against Gram-Negative Clinical Isolates

| Organism | This compound MIC50 (µg/mL) | This compound MIC90 (µg/mL) | Comparator MIC90 (µg/mL) |

| Escherichia coli | ≤ 0.03 | 1 | Ciprofloxacin: >16, Levofloxacin: >16[2] |

| Klebsiella pneumoniae | ≤ 0.03 | 0.125 | Ciprofloxacin: >16, Levofloxacin: >16[2][4] |

| Pseudomonas aeruginosa | 0.5 | 8 | Ciprofloxacin: >16, Levofloxacin: 16[2] |

| Acinetobacter baumannii | 0.25 | 2 | Levofloxacin: 8, Ciprofloxacin: 16[5] |

| Haemophilus influenzae | ≤ 0.004 | ≤ 0.004 | Garenoxacin: ≤0.015, Moxifloxacin: ≤0.06, Levofloxacin: ≤0.03[3] |

| Moraxella catarrhalis | 0.015 | 0.015 | Garenoxacin: 0.015, Moxifloxacin: 0.06, Levofloxacin: 0.06[3] |

| Stenotrophomonas maltophilia | 0.25 | 1 | - |

| Burkholderia cepacia complex | 0.25 | 2 | - |

| Achromobacter xylosoxidans | 0.25 | 1 | - |

Notably, this compound consistently demonstrates lower MIC50 and MIC90 values compared to other fluoroquinolones like levofloxacin, ciprofloxacin, and moxifloxacin against a wide array of bacteria.[3][5] It also retains activity against multidrug-resistant (MDR) Gram-negative bacteria, including extended-spectrum beta-lactamase (ESBL)-producing E. coli and K. pneumoniae, and carbapenem-resistant A. baumannii.[1][5]

Experimental Protocols

The determination of in vitro antibacterial activity is primarily achieved through standardized susceptibility testing methods. The following are detailed protocols for the most commonly employed techniques in the evaluation of this compound.

Broth Microdilution Method

This method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[6]

a) Preparation of Materials:

-

Antimicrobial Agent: Prepare a stock solution of this compound in an appropriate solvent as per the manufacturer's guidelines.

-

Growth Medium: Use cation-adjusted Mueller-Hinton broth (CAMHB) for most aerobic bacteria.[2] For fastidious organisms like Streptococcus spp., supplement the broth with 5% lysed horse blood.[2]

-

Bacterial Inoculum: Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the test wells.[2][7]

-

Microdilution Plates: Use sterile 96-well microtiter plates.

b) Experimental Procedure:

-

Serial Dilutions: Perform two-fold serial dilutions of the this compound stock solution in the microtiter plate wells using the appropriate broth to achieve a range of desired concentrations.

-

Inoculation: Inoculate each well with the standardized bacterial suspension.

-

Controls: Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).

-

Incubation: Incubate the plates at 35°C for 16-20 hours in ambient air.[8]

-

Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.[6]

Figure 1: Broth Microdilution Experimental Workflow.

Agar Dilution Method

The agar dilution method is considered a reference standard for antimicrobial susceptibility testing and is particularly useful for testing multiple isolates simultaneously.[9]

a) Preparation of Materials:

-

Antimicrobial Agent: Prepare this compound stock solution as described for the broth microdilution method.

-

Agar Medium: Use Mueller-Hinton agar for most bacteria.

-

Bacterial Inoculum: Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland standard.

b) Experimental Procedure:

-

Plate Preparation: Prepare a series of agar plates, each containing a specific concentration of this compound. This is done by adding the appropriate volume of the antibiotic stock solution to molten agar before pouring the plates.

-

Inoculation: Once the agar has solidified, spot-inoculate the surface of each plate with the standardized bacterial suspensions using a multipoint inoculator.

-

Incubation: Incubate the plates at 35°C for 16-20 hours.

-

Reading Results: The MIC is the lowest concentration of this compound on the agar plate that prevents the visible growth of the bacteria.

Figure 2: Agar Dilution Experimental Workflow.

Mechanism of Action

This compound, like other fluoroquinolones, exerts its bactericidal effect by targeting bacterial DNA gyrase (in Gram-negative bacteria) and topoisomerase IV (in Gram-positive bacteria).[10][11] These enzymes are essential for DNA replication, transcription, repair, and recombination. This compound stabilizes the complex formed between these enzymes and DNA, leading to double-strand breaks in the bacterial chromosome, which ultimately results in cell death.[10][12] this compound exhibits a balanced inhibition of both DNA gyrase and topoisomerase IV.[10]

Figure 3: Mechanism of Action of this compound.

Conclusion

The data presented in this technical guide underscore the potent and broad-spectrum in vitro antibacterial activity of this compound. Its efficacy against a wide range of clinically important pathogens, including multidrug-resistant strains, positions it as a valuable antimicrobial agent. The detailed experimental protocols and workflow visualizations provided herein serve as a practical resource for researchers engaged in the evaluation and development of novel antibacterial therapies. Further investigations into the clinical applications and resistance mechanisms of this compound are warranted to fully realize its therapeutic potential.

References

- 1. jmatonline.com [jmatonline.com]

- 2. In Vitro Activities of this compound (DU-6859a) and Six Other Fluoroquinolones against 8,796 Clinical Bacterial Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [In vitro activity of this compound against clinical isolates in 2012] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Comparative in vitro activity of this compound against bacteria isolated from Thai patients with urinary tract infections and lower respiratory tract infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Broth Microdilution | MI [microbiology.mlsascp.com]

- 7. researchgate.net [researchgate.net]

- 8. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. taylorfrancis.com [taylorfrancis.com]

- 10. Antibacterial Mechanisms and Clinical Impact of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 11. m.youtube.com [m.youtube.com]

- 12. researchgate.net [researchgate.net]

Preclinical Pharmacokinetics and Pharmacodynamics of Sitafloxacin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sitafloxacin is a fourth-generation fluoroquinolone antibiotic characterized by a broad spectrum of activity against Gram-positive, Gram-negative, and atypical bacteria.[1][2] It is approved in Japan for the treatment of various infections, including pneumonia, urinary tract infections, and respiratory tract infections.[1][2] This technical guide provides a comprehensive overview of the preclinical pharmacokinetics (PK) and pharmacodynamics (PD) of this compound, summarizing key data from in vitro and in vivo studies. The information presented herein is intended to support further research and development of this potent antimicrobial agent.

Mechanism of Action

Like other fluoroquinolone antibiotics, this compound's bactericidal activity stems from its inhibition of essential bacterial enzymes involved in DNA replication and transcription: DNA gyrase and topoisomerase IV.[1][3][4] These enzymes are crucial for maintaining the proper topology of bacterial DNA.[1][3] this compound stabilizes the complex formed between these enzymes and DNA, leading to the accumulation of double-strand DNA breaks and subsequent bacterial cell death.[1][3][5] A key feature of this compound is its balanced inhibition of both DNA gyrase and topoisomerase IV, which contributes to its potent activity and may help to mitigate the development of resistance.[1][2]

Pharmacokinetics: ADME Profile

The preclinical pharmacokinetic profile of this compound has been evaluated in several animal species, including rats, dogs, and monkeys. These studies demonstrate that this compound is rapidly absorbed and widely distributed to various tissues.

Absorption

Following oral administration, this compound is readily absorbed. The time to reach maximum serum concentration (Tmax) is relatively short across different species.[6] The absolute bioavailability of this compound has been reported to be as high as 89%, indicating efficient absorption from the gastrointestinal tract.[7][8]

Distribution

This compound exhibits a wide distribution into various tissues and body fluids.[6][9] In rats, high concentrations of the drug were found in the kidneys and liver.[6] The apparent volume of distribution (Vd/F) is approximately 1.72 L/kg, suggesting extensive tissue penetration.[9] This broad distribution is a key factor in its efficacy against a wide range of infections, including those in deep-seated tissues.

Metabolism and Excretion

This compound is primarily eliminated through both renal and biliary excretion.[6] In monkeys, renal excretion is the major route of elimination, while in rats and possibly dogs, both pathways are significant.[6] A substantial portion of the administered dose is excreted as unchanged drug in the urine.[8][10]

Table 1: Summary of Preclinical Pharmacokinetic Parameters of this compound

| Parameter | Rat | Dog | Monkey |

| Dose (mg/kg) | 4.69 (oral) | 4.69 (oral) | 4.69 (oral) |

| Tmax (h) | 0.5 | 2.3 | 2.5 |

| Apparent Absorption Ratio (%) | 31 | 51 | 93 |

| Urinary Excretion (% of IV dose) | 45.5 | 32.3 | 77.8 |

| Biliary Excretion (% of oral dose) | 57.8 (in 48h) | - | - |

| Data compiled from a study using 14C-labelled this compound.[6] |

Experimental Protocols

Pharmacokinetic Studies in Animals

Objective: To determine the absorption, distribution, and excretion of this compound in different animal species.[6]

Methodology:

-

Animals: Male rats, dogs, and monkeys were used.

-

Drug Administration: A single intravenous or oral dose of 14C-labelled this compound (4.69 mg/kg) was administered.

-

Sample Collection: Blood, urine, feces, and bile (in cannulated rats) were collected at various time points. For tissue distribution studies in rats, animals were sacrificed at different intervals after oral dosing.

-

Bioanalysis: The concentration of radioactivity in the collected samples was measured to determine the levels of this compound and its metabolites.

-

Data Analysis: Pharmacokinetic parameters such as Tmax, AUC (Area Under the Curve), and excretion ratios were calculated.

Pharmacodynamics: In Vitro and In Vivo Activity

This compound demonstrates potent in vitro activity against a wide array of clinically relevant pathogens, including many resistant strains. This in vitro potency translates to significant efficacy in preclinical in vivo infection models.

In Vitro Susceptibility

This compound exhibits low minimum inhibitory concentrations (MICs) against various Gram-positive and Gram-negative bacteria.[2][11] Notably, it retains activity against strains resistant to other fluoroquinolones.[2]

Table 2: In Vitro Activity of this compound against Chlamydia Species

| Chlamydia Species | MIC Range (μg/mL) | MCC Range (μg/mL) |

| C. pneumoniae | 0.031 - 0.125 | 0.031 - 0.125 |

| C. trachomatis | 0.031 - 0.125 | 0.031 - 0.125 |

| C. psittaci | 0.031 - 0.063 | 0.031 - 0.063 |

| MIC: Minimum Inhibitory Concentration; MCC: Minimal Chlamydiacidal Concentration.[12] |

In Vivo Efficacy

Preclinical animal models of infection have confirmed the in vivo efficacy of this compound. For instance, in a murine model of Chlamydia psittaci pneumonia, this compound demonstrated excellent therapeutic effects.[12][13] Similarly, it has shown efficacy comparable to ciprofloxacin in a murine model of non-typeable Haemophilus influenzae pneumonia.[14]

Table 3: In Vivo Efficacy of this compound in a Murine Model of Chlamydia psittaci Pneumonia

| Treatment Group | Dose (mg/kg, twice daily) | 50% Effective Dose (ED50) (mg/kg/day) |

| This compound | 0.63 - 5 | 1.4 |

| Sparfloxacin | 0.63 - 5 | 1.1 |

| Tosufloxacin | 1.25 - 5 | 4.0 |

| Ofloxacin | 2.5 - 10 | 7.4 |

| Ciprofloxacin | 2.5 - 10 | 8.8 |

| Mice were treated by gavage for seven days starting the day after infection.[12] |

The key pharmacodynamic index for fluoroquinolones is the ratio of the area under the free drug concentration-time curve to the MIC (fAUC/MIC).[2][15] Studies have shown that an fAUC/MIC ratio of 30 to 40 is generally required for successful bacterial eradication.[2]

Experimental Protocols

In Vitro Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) and minimal chlamydiacidal concentration (MCC) of this compound against Chlamydia spp.[12]

Methodology:

-

Cell Culture: HeLa 229 cells were used as the host cells for chlamydial infection.

-

Infection: Cell monolayers were infected with the respective Chlamydia strains.

-

Drug Exposure: After an incubation period to allow for chlamydial entry, the medium was replaced with fresh medium containing serial twofold dilutions of this compound and other quinolones.

-

MIC Determination: After further incubation, the cells were fixed and stained to visualize chlamydial inclusions. The MIC was defined as the lowest antibiotic concentration at which no inclusions were observed.

-

MCC Determination: To determine the MCC, the antibiotic-containing medium was removed, and the cells were reincubated in antibiotic-free medium. The MCC was the lowest concentration that resulted in no inclusions after this reincubation.[12]

In Vivo Murine Pneumonia Model

Objective: To evaluate the therapeutic efficacy of this compound in a mouse model of chlamydial pneumonia.[12]

Methodology:

-

Animals: Four-week-old female mice were used.

-

Infection: Mice were intranasally inoculated with Chlamydia psittaci.

-

Treatment: Starting the day after infection, mice were treated orally by gavage with this compound or comparator quinolones twice daily for seven days.

-

Endpoint: The number of surviving mice was recorded daily for 21 days.

-

Data Analysis: The 50% effective dose (ED50) was calculated using probit analysis.[12]

Conclusion

The preclinical data for this compound reveal a promising pharmacokinetic and pharmacodynamic profile. Its rapid absorption, wide tissue distribution, and potent in vitro and in vivo activity against a broad spectrum of pathogens, including resistant strains, underscore its potential as a valuable therapeutic agent. The balanced inhibition of both DNA gyrase and topoisomerase IV is a key feature that likely contributes to its robust antibacterial effects. Further research building upon these foundational preclinical studies is warranted to fully elucidate the clinical utility of this compound in various infectious diseases.

References

- 1. Antibacterial Mechanisms and Clinical Impact of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antibacterial Mechanisms and Clinical Impact of this compound [mdpi.com]

- 3. What is the mechanism of this compound Hydrate? [synapse.patsnap.com]

- 4. What is this compound Fumarate used for? [synapse.patsnap.com]

- 5. researchgate.net [researchgate.net]

- 6. Pharmacokinetics, tissue distribution, and excretion of this compound, a new fluoroquinolone antibiotic, in rats, dogs, and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics and Safety Evaluation of a New Generic this compound: A Phase I Bioequivalence Study in Healthy Chinese Participants - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Population pharmacokinetics and pharmacodynamics of this compound in patients with community-acquired respiratory tract infections - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pharmacokinetic and microbial susceptibility studies of this compound | Infection Update [infectweb.com]

- 10. researchgate.net [researchgate.net]

- 11. Comparative in vitro activity of this compound against bacteria isolated from Thai patients with urinary tract infections and lower respiratory tract infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. In Vitro and In Vivo Activities of this compound against Chlamydia spp - PMC [pmc.ncbi.nlm.nih.gov]

- 13. In vitro and in vivo activities of this compound against Chlamydia spp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. In vivo efficacy of this compound in a new murine model of non-typeable Haemophilus influenzae pneumonia by sterile intratracheal tube - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Understanding the Bactericidal vs. Bacteriostatic Effects of Sitafloxacin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sitafloxacin, a fourth-generation fluoroquinolone, is a potent, broad-spectrum antibiotic with significant activity against a wide array of Gram-positive, Gram-negative, anaerobic, and atypical bacteria.[1][2][3] This technical guide delves into the core mechanisms that define its antibacterial effects, focusing on the distinction between bactericidal and bacteriostatic actions. Through an examination of its molecular targets, presentation of quantitative susceptibility data, and detailing of relevant experimental protocols, this document provides a comprehensive overview for the scientific community. This compound's primary mechanism, the dual inhibition of DNA gyrase and topoisomerase IV, leads to double-strand DNA breaks and subsequent cell death, firmly establishing it as a bactericidal agent.[1][4]

Introduction: Bacteriostatic vs. Bactericidal Action

The classification of an antibiotic's effect on bacteria is fundamental to its clinical application and drug development. The key distinction lies in two primary modes of action:

-

Bacteriostatic: These agents inhibit the growth and replication of bacteria, effectively keeping the bacterial population in check.[5] The ultimate clearance of the infection then relies on the host's immune system. Examples include tetracyclines and macrolides.[5]

-

Bactericidal: These agents actively kill bacteria, directly reducing the bacterial load.[5] This is often achieved by disrupting critical cellular structures or processes, such as the cell wall or DNA integrity.[5]

This compound is categorized as a bactericidal antibiotic due to its mechanism of action, which results in bacterial cell death.[6][7]

Mechanism of Action: The Core of this compound's Bactericidal Effect

Like other fluoroquinolones, this compound's bactericidal activity stems from its inhibition of essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1][6] These enzymes are crucial for DNA replication, transcription, repair, and recombination.[1]

-

DNA Gyrase: Primarily in Gram-negative bacteria, this enzyme introduces negative supercoils into DNA, a process necessary to relieve torsional stress during DNA replication and transcription.[1]

-

Topoisomerase IV: Primarily in Gram-positive bacteria, this enzyme is responsible for decatenating (separating) newly replicated daughter chromosomes, allowing for proper cell division.[1]

This compound exhibits a balanced and potent inhibitory activity against both enzymes.[1][3] It binds to the enzyme-DNA complex, stabilizing it and trapping the enzymes in a state where they have cleaved the DNA but cannot reseal the break.[4][8] This leads to an accumulation of double-strand DNA breaks, which triggers a cascade of events, including the production of reactive oxygen species (ROS), ultimately resulting in rapid bacterial cell death.[1][4] This dual-targeting mechanism may also contribute to a lower propensity for the development of resistance.[1]

Caption: this compound's dual inhibition of DNA gyrase and topoisomerase IV.

Quantitative Data: In Vitro Susceptibility

The potency of an antibiotic is quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration that prevents visible growth of a microorganism.[9] To distinguish between bactericidal and bacteriostatic effects, the Minimum Bactericidal Concentration (MBC) is determined. The MBC is the lowest concentration that kills 99.9% of the initial bacterial inoculum.[10]

An antibiotic is generally considered bactericidal if the MBC/MIC ratio is ≤ 4.

MIC and MBC Values for this compound

While comprehensive MBC data is limited in publicly available literature, the potent bactericidal nature of this compound is well-established through its mechanism and time-kill studies. The following table presents available data on MICs for various chlamydial species, demonstrating its high potency.

| Organism | MIC Range (μg/mL) | MCC Range (μg/mL) |

| Chlamydia pneumoniae | 0.031 - 0.125 | 0.031 - 0.125 |

| Chlamydia psittaci | 0.031 - 0.125 | 0.031 - 0.125 |

| Chlamydia trachomatis | 0.031 - 0.125 | 0.031 - 0.125 |

| Data sourced from a study on the in vitro and in vivo activities of this compound against Chlamydia spp.[11] MCC stands for Minimal Chlamydiacidal Concentration, which is analogous to MBC for chlamydiae. |

Comparative In Vitro Activity (MIC90)

The MIC90 represents the concentration of an antibiotic required to inhibit the growth of 90% of bacterial isolates.[12] this compound consistently demonstrates low MIC90 values across a broad spectrum of pathogens, often superior to other fluoroquinolones.

| Organism | This compound MIC90 (μg/mL) | Comparator MIC90 (μg/mL) |

| Streptococcus pneumoniae | < 0.06 | - |

| Haemophilus influenzae | < 0.01 | - |

| Moraxella catarrhalis | < 0.01 | - |

| Streptococcus milleri | 0.06 | Ciprofloxacin: 0.5, Levofloxacin: 1.0 |

| Mycoplasma pneumoniae | 0.03 | Moxifloxacin: 0.12, Levofloxacin: 0.5 |

| Legionella pneumophila | 0.004 | Levofloxacin: 0.008, Moxifloxacin: 0.016 |

| Neisseria gonorrhoeae | 0.25 | Ciprofloxacin: >1.6 |

| Acinetobacter baumannii (CRAB) | 2 | Ciprofloxacin: >32 |

| Data compiled from multiple sources.[1][3][13][14][15] |

Experimental Protocols

Standardized methods are crucial for determining the in vitro activity of antibiotics. The Clinical and Laboratory Standards Institute (CLSI) provides guidelines for these procedures.[10]

Protocol for MIC and MBC Determination

The broth microdilution method is a standard technique for determining MIC and MBC values.[9][16]

1. Preparation of Antibiotic Dilutions:

-

A two-fold serial dilution of this compound is prepared in a 96-well microtiter plate using a suitable broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth).[10][17]

-

A range of concentrations is created across the wells of the plate.[9]

2. Inoculum Preparation:

-

Bacterial colonies are isolated from an agar plate and suspended in broth to match a 0.5 McFarland turbidity standard.[10]

-

This suspension is then diluted to achieve a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL in each well after inoculation.[18]

3. Incubation:

4. MIC Determination:

-

The MIC is read as the lowest concentration of this compound that shows no visible bacterial growth (turbidity).[9]

5. MBC Determination:

-

A small aliquot (e.g., 10-100 µL) is taken from each well that showed no visible growth in the MIC test.[19]

-

This aliquot is plated onto an antibiotic-free agar medium.[10]

-

The plates are incubated for 18-24 hours.[19]

-

The MBC is the lowest concentration from the MIC test that results in a ≥99.9% reduction in CFU compared to the initial inoculum count.[10]

Caption: Workflow for determining Minimum Inhibitory and Bactericidal Concentrations.

Protocol for Time-Kill Curve Analysis

Time-kill assays provide a dynamic view of an antibiotic's bactericidal or bacteriostatic activity over time.

1. Preparation:

-

Prepare flasks containing broth with this compound at various concentrations (e.g., 1x, 2x, 4x MIC) and a growth control flask without the antibiotic.[20]

2. Inoculation:

-

Inoculate all flasks with a standardized bacterial suspension to a starting density of ~105 - 106 CFU/mL.

3. Sampling and Plating:

-

At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), draw an aliquot from each flask.[21]

-

Perform serial dilutions of the aliquot and plate onto antibiotic-free agar to determine the number of viable bacteria (CFU/mL).[20]

4. Incubation and Analysis:

-

Incubate the agar plates and count the colonies.

-

Plot the log10 CFU/mL against time for each antibiotic concentration.

-

A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum count at a specific time point (usually 24 hours).

Caption: Workflow for performing a time-kill curve analysis.

Evidence from Time-Kill Studies

Multiple studies have confirmed the rapid bactericidal activity of this compound through time-kill curve analysis. For instance, against Neisseria gonorrhoeae, this compound was found to be rapidly bactericidal.[15][22] Studies on Streptococcus pneumoniae, including quinolone-resistant strains, also demonstrated that this compound exhibited strong bactericidal activity, often superior to other quinolones.[20] Similarly, against various causative organisms of odontogenic infections, this compound demonstrated rapid and potent bactericidal effects, achieving a 3-5 log CFU/mL reduction against several species.[21]

Conclusion

The classification of this compound as a bactericidal agent is unequivocally supported by its fundamental mechanism of action. By targeting and inhibiting bacterial DNA gyrase and topoisomerase IV, it induces lethal double-strand DNA breaks, leading directly to cell death. This primary bactericidal nature is substantiated by its potent in vitro activity, characterized by low MIC values against a broad range of clinically significant pathogens, and confirmed by dynamic time-kill curve analyses which demonstrate rapid and substantial reduction in bacterial viability. For researchers and drug development professionals, understanding this core bactericidal property is essential for contextualizing its efficacy and potential applications in treating bacterial infections.

References

- 1. Antibacterial Mechanisms and Clinical Impact of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound: in bacterial infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antibacterial Mechanisms and Clinical Impact of this compound [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. microbe-investigations.com [microbe-investigations.com]

- 6. Sitamax | 50 mg | Tablet | Square Pharmaceuticals PLC | Indications, Pharmacology, Dosage, Side Effects and more | MedEx [medex.com.bd]

- 7. youtube.com [youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]

- 10. emerypharma.com [emerypharma.com]

- 11. In Vitro and In Vivo Activities of this compound against Chlamydia spp - PMC [pmc.ncbi.nlm.nih.gov]

- 12. jmatonline.com [jmatonline.com]

- 13. Efficacy and Safety of this compound in the Treatment of Acute Bacterial Infection: A Meta-analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Pharmacokinetic and microbial susceptibility studies of this compound | Infection Update [infectweb.com]

- 15. In vitro activity and time-kill curve analysis of this compound against a global panel of antimicrobial-resistant and multidrug-resistant Neisseria gonorrhoeae isolates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. protocols.io [protocols.io]

- 17. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 18. journals.asm.org [journals.asm.org]

- 19. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) for Twelve Antimicrobials (Biocides and Antibiotics) in Eight Strains of Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]

- 20. [Bactericidal activity of this compound and other new quinolones against antimicrobial resistant Streptococcus pneumoniae] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. jstage.jst.go.jp [jstage.jst.go.jp]

- 22. researchgate.net [researchgate.net]

Sitafloxacin's Potent Activity Against Anaerobic Bacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vitro activity of sitafloxacin, a fourth-generation fluoroquinolone, against a broad spectrum of clinically relevant anaerobic bacteria. It is intended to be a comprehensive resource, incorporating quantitative susceptibility data, detailed experimental methodologies, and a review of its mechanism of action and resistance pathways.

Executive Summary

This compound demonstrates superior in vitro potency against a wide range of anaerobic bacteria compared to older fluoroquinolones and other antimicrobial agents. Its balanced inhibition of both DNA gyrase and topoisomerase IV contributes to its high activity, including against some strains resistant to other quinolones. This guide summarizes the available data on its minimum inhibitory concentrations (MICs), outlines the standardized protocols for susceptibility testing, and explores the molecular basis of its efficacy.

In Vitro Susceptibility of Anaerobic Bacteria to this compound

This compound has consistently shown low MIC values against various anaerobic genera, including Bacteroides, Prevotella, Fusobacterium, Clostridium, and Peptostreptococcus. The following tables summarize the quantitative data from multiple studies, presenting MIC ranges, MIC₅₀, and MIC₉₀ values to facilitate comparison with other antimicrobial agents.

Table 1: Activity of this compound and Comparator Agents against the Bacteroides fragilis Group

| Organism | No. of Strains | Antimicrobial Agent | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Bacteroides fragilis group | 157 | This compound | 0.03 - >16 | 0.12 | 1 |

| Ciprofloxacin | 2 - >16 | 8 | >16 | ||

| Trovafloxacin | 0.06 - 16 | 0.5 | 2 | ||

| Levofloxacin | 0.5 - >16 | 2 | >16 | ||

| Clinafloxacin | 0.06 - >16 | 0.25 | 2 | ||

| Gatifloxacin | 0.25 - >16 | 1 | 8 | ||

| Moxifloxacin | 0.12 - >16 | 1 | 8 | ||

| Bacteroides fragilis | Not Specified | This compound | Not Specified | 0.06 | 2 |

Data compiled from multiple sources.[1][2]

Table 2: Activity of this compound and Comparator Agents against Prevotella and Peptostreptococcus Species

| Organism | No. of Strains | Antimicrobial Agent | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Prevotella spp. | 12 | This compound | ≤0.008 - 0.25 | 0.06 | 0.25 |

| Ciprofloxacin | 1 - >16 | 4 | >16 | ||

| Trovafloxacin | 0.12 - 1 | 0.5 | 1 | ||

| Levofloxacin | 0.5 - 4 | 1 | 4 | ||

| Clinafloxacin | 0.03 - 0.5 | 0.12 | 0.5 | ||

| Gatifloxacin | 0.25 - 4 | 0.5 | 2 | ||

| Moxifloxacin | 0.25 - 8 | 0.5 | 2 | ||

| Peptostreptococcus spp. | 35 | This compound | ≤0.008 - 0.5 | 0.03 | 0.12 |

| Ciprofloxacin | 0.12 - 16 | 1 | 4 | ||

| Trovafloxacin | 0.015 - 2 | 0.25 | 1 | ||

| Levofloxacin | 0.12 - 16 | 1 | 4 | ||

| Clinafloxacin | ≤0.008 - 0.5 | 0.12 | 0.5 | ||

| Gatifloxacin | 0.06 - 8 | 0.5 | 2 | ||

| Moxifloxacin | 0.03 - 2 | 0.25 | 1 | ||

| Peptostreptococcus spp. | Not Specified | This compound | Not Specified | 0.125 | 4 |

Data compiled from multiple sources.[2][3]

Table 3: Activity of this compound and Comparator Agents against Clostridium Species

| Organism | No. of Strains | Antimicrobial Agent | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Clostridium difficile | 143 | This compound | 0.03 - 1 | 0.12 | 0.12 |

| Ciprofloxacin | 2 - 16 | 8 | 16 | ||

| Trovafloxacin | 0.12 - 8 | 1 | 1 | ||

| Levofloxacin | 1 - 16 | 4 | 4 | ||

| Clinafloxacin | 0.12 - 1 | 0.25 | 0.25 | ||

| Gatifloxacin | 0.5 - 8 | 1 | 2 | ||

| Moxifloxacin | 0.25 - 8 | 1 | 2 | ||

| Clostridium perfringens | 20 | This compound | 0.015 - 0.06 | 0.06 | 0.06 |

| C. difficile (Moxifloxacin-resistant) | 19 | This compound | Not Specified | 1 | 2 |

Data compiled from multiple sources.[1][4]

Mechanism of Action and Resistance

Dual Inhibition of DNA Gyrase and Topoisomerase IV

Like other fluoroquinolones, this compound's bactericidal activity stems from its inhibition of essential bacterial enzymes involved in DNA replication: DNA gyrase and topoisomerase IV.[5][6] These enzymes are crucial for managing DNA topology, such as supercoiling and decatenation, during replication and transcription.[5]

This compound exhibits a balanced and potent inhibitory activity against both enzymes.[5] This dual-targeting mechanism is significant because it may necessitate mutations in the genes encoding both enzymes for high-level resistance to develop, potentially slowing the emergence of resistant strains.[5] The inhibitory activity of this compound against these enzymes has been shown to be higher than that of other comparator quinolones.[6]

Mechanisms of Resistance

Resistance to fluoroquinolones in anaerobic bacteria can emerge through several mechanisms:

-

Target Enzyme Mutations: The most common mechanism involves point mutations in the quinolone-resistance-determining regions (QRDRs) of the genes encoding DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE).[7] These mutations alter the enzyme structure, reducing the binding affinity of the fluoroquinolone.

-

Efflux Pumps: Active efflux systems can pump the drug out of the bacterial cell, reducing its intracellular concentration and thus its effectiveness.[7][8]

-

Plasmid-Mediated Resistance: The acquisition of resistance-conferring genes on plasmids, such as those encoding Qnr proteins that protect the target enzymes, can also contribute to reduced susceptibility.[9]

This compound has demonstrated activity against some fluoroquinolone-resistant strains, particularly those with single-step mutations.[5] However, high-level resistance can develop, often through the accumulation of multiple mutations.[7][8]

Experimental Protocols for Susceptibility Testing

The determination of this compound's in vitro activity against anaerobic bacteria is performed using standardized methods, primarily those developed by the Clinical and Laboratory Standards Institute (CLSI), as outlined in documents such as M11-A7.[10][11][12] The two principal reference methods are agar dilution and broth microdilution.

Disclaimer: The following protocols are summaries based on published literature referencing CLSI standards. For complete, detailed, and up-to-date protocols, users must consult the current official CLSI M11 document.

Agar Dilution Method (Reference Method)

The agar dilution method is considered the "gold standard" for anaerobic susceptibility testing and is well-suited for research and surveillance studies.[13][14]

3.1.1. Media and Reagents

-

Test Medium: Brucella agar supplemented with hemin, vitamin K₁, and 5% laked sheep blood.

-

Antimicrobial Agent: Stock solutions of this compound prepared according to the manufacturer's instructions.

-

Inoculum Broth: Thioglycollate broth or another suitable anaerobic broth.

-

Saline: Sterile 0.85% NaCl solution.

3.1.2. Protocol Steps

-

Antimicrobial Plate Preparation:

-

Prepare serial twofold dilutions of this compound in sterile water or another appropriate solvent.

-

Incorporate the antimicrobial dilutions into molten, cooled (48-50°C) supplemented Brucella agar. A 1:10 ratio of drug solution to agar is common.

-

Pour the agar into petri dishes and allow them to solidify. A growth control plate containing no antimicrobial agent is also prepared.

-

-

Inoculum Preparation:

-

Subculture the test isolates onto anaerobic blood agar plates and incubate for 24-48 hours to ensure purity and viability.

-

Suspend several colonies in a suitable broth to achieve a turbidity equivalent to a 0.5 McFarland standard.

-

-

Inoculation:

-

Using an inoculum-replicating apparatus (e.g., Steers replicator), transfer a standardized volume of each bacterial suspension to the surface of the antibiotic-containing and control agar plates. The final inoculum should be approximately 10⁵ CFU per spot.

-

-

Incubation:

-

Incubate the plates in an anaerobic environment (e.g., anaerobic chamber or jar with a gas-generating system) at 35-37°C for 48 hours.

-

-

Result Interpretation:

-

The MIC is the lowest concentration of this compound that completely inhibits visible growth on the agar surface. A faint haze or a single colony is disregarded.

-

The growth control plate must show confluent growth for the results to be valid.

-

3.1.3. Quality Control

-

Reference strains such as Bacteroides fragilis ATCC 25285 and Bacteroides thetaiotaomicron ATCC 29741 should be tested concurrently to ensure the accuracy of the results.

Broth Microdilution Method

The broth microdilution method is a practical alternative for clinical laboratories, particularly for testing Bacteroides and Parabacteroides species.[13][14]

3.2.1. Media and Reagents

-

Test Medium: Wilkins-Chalgren broth or another suitable anaerobic broth.[3]

-

Antimicrobial Agent: Pre-prepared or laboratory-prepared 96-well microtiter plates with serial dilutions of this compound.

-

Inoculum Broth: As for the agar dilution method.

3.2.2. Protocol Steps

-

Inoculum Preparation:

-

Prepare a bacterial suspension adjusted to a 0.5 McFarland standard as described for the agar dilution method.

-

Further dilute the suspension in the test broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

-

Inoculation:

-

Inoculate a standardized volume of the diluted bacterial suspension into each well of the microtiter plate. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.

-

-

Incubation:

-

Incubate the microtiter plates in an anaerobic environment at 35-37°C for 48 hours.

-

-

Result Interpretation:

-

The MIC is the lowest concentration of this compound that shows no visible turbidity (i.e., no bacterial growth). This can be determined visually or with a plate reader.

-

The growth control well must show distinct turbidity, and the sterility control well must remain clear.

-

3.2.3. Quality Control

-

The same QC strains as for the agar dilution method are used to validate the test run.

Conclusion

This compound exhibits potent in vitro activity against a broad range of anaerobic bacteria, including many species that are resistant to other antimicrobial agents. Its dual-targeting mechanism of action is a key feature contributing to its efficacy. Standardized susceptibility testing, following CLSI guidelines, is essential for accurately determining its activity and for ongoing surveillance of resistance trends. The data and methodologies presented in this guide underscore the potential of this compound as a valuable agent in the treatment of anaerobic and mixed infections.

References

- 1. youtube.com [youtube.com]

- 2. Comparative activities of this compound against recent clinical isolates in hospitals across China - ProQuest [proquest.com]

- 3. In Vitro Activities of this compound (DU-6859a) and Six Other Fluoroquinolones against 8,796 Clinical Bacterial Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Antibacterial Mechanisms and Clinical Impact of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sitamax | 50 mg | Tablet | Square Pharmaceuticals PLC | Indications, Pharmacology, Dosage, Side Effects and more | MedEx [medex.com.bd]

- 7. Mechanism of quinolone resistance in anaerobic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mechanism of quinolone resistance in anaerobic bacteria. | Semantic Scholar [semanticscholar.org]

- 9. Mechanisms of drug resistance: quinolone resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. downloads.regulations.gov [downloads.regulations.gov]

- 11. Recognized Consensus Standards: Medical Devices [accessdata.fda.gov]

- 12. CLSI announces availability of new CLSI microbiology documents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. M11 | Methods for Antimicrobial Susceptibility Testing of Anaerobic Bacteria [clsi.org]

- 14. New CLSI M11 Document on AST Published | News | CLSI [clsi.org]

Initial studies on Sitafloxacin for respiratory tract infections

An In-depth Technical Guide: Initial Studies on Sitafloxacin for Respiratory Tract Infections

Introduction

This compound is a fourth-generation fluoroquinolone antibiotic characterized by a broad spectrum of activity against Gram-positive, Gram-negative, and anaerobic bacteria, including atypical pathogens.[1][2][3][4] Developed by Daiichi Sankyo, it has been approved in Japan for treating a variety of infections, including upper and lower respiratory tract infections.[1][5] Its potent activity, particularly against drug-resistant strains like levofloxacin-resistant Streptococcus pneumoniae, makes it a significant subject of study for respiratory tract infections (RTIs).[1][6] This guide provides a detailed overview of the initial studies on this compound, focusing on its mechanism of action, in vitro activity, clinical trial protocols, pharmacokinetic/pharmacodynamic (PK/PD) analyses, and clinical outcomes for the treatment of RTIs.

Mechanism of Action

Like other fluoroquinolones, this compound's bactericidal effect is achieved by targeting essential bacterial enzymes: DNA gyrase and topoisomerase IV.[7][8][9] These enzymes are critical for bacterial DNA replication, transcription, and repair.[7] DNA gyrase (composed of GyrA and GyrB subunits) introduces negative supercoils into DNA, while topoisomerase IV (composed of ParC and ParE subunits) is responsible for separating newly replicated DNA strands.[1] this compound stabilizes the complex formed between these enzymes and the bacterial DNA, which prevents the re-ligation of cleaved DNA strands.[7] This action leads to an accumulation of double-strand DNA breaks, ultimately inhibiting DNA synthesis and resulting in bacterial cell death.[1][7] this compound demonstrates a balanced and potent inhibition of both enzymes, which contributes to its high activity, even against bacteria with mutations conferring resistance to other quinolones.[1]

Caption: this compound inhibits DNA gyrase and topoisomerase IV, leading to bacterial cell death.

In Vitro Activity

Initial in vitro studies demonstrated this compound's potent activity against a wide range of clinically relevant respiratory pathogens. Its minimum inhibitory concentrations (MICs) are generally lower than those of other fluoroquinolones, including against multi-drug resistant strains.[10][11] this compound is highly active against Streptococcus pneumoniae, including penicillin-resistant and levofloxacin-resistant isolates, Haemophilus influenzae, and Moraxella catarrhalis.[6][12]

Table 1: In Vitro Activity of this compound and Comparators against Key Respiratory Pathogens

| Organism | This compound MIC90 (mg/L) | Levofloxacin MIC90 (mg/L) | Moxifloxacin MIC90 (mg/L) | Ciprofloxacin MIC90 (mg/L) | Reference(s) |

|---|---|---|---|---|---|

| Streptococcus pneumoniae | 0.12 - 0.25 | 1.0 | 0.25 | 2.0 | [10][13] |

| S. pneumoniae (Levo-R¹) | 0.25 - 0.5 | ≥ 4.0 | - | - | [6] |

| Haemophilus influenzae | ≤0.01 - ≤0.06 | 0.06 | 0.03 | 0.03 | [10][12] |

| Moraxella catarrhalis | ≤0.01 - ≤0.06 | 0.06 | 0.06 | 0.03 | [10][12] |

| Klebsiella pneumoniae | 0.25 | >32 | 1.0 | 8.0 | [10][13] |

| Mycoplasma pneumoniae | 0.03 | 0.5 | 0.125 | - | [11] |

| Legionella pneumophila | 0.004 | 0.016 | 0.008 | - | [11] |

¹Levofloxacin-Resistant

Clinical Efficacy Studies

Initial clinical trials focused on establishing the efficacy and safety of this compound for community-acquired respiratory tract infections, including community-acquired pneumonia (CAP) and acute exacerbations of chronic bronchitis.[14][15][16]

Experimental Protocols

The foundational studies were designed to compare different dosing regimens and to establish non-inferiority against other standard-of-care antibiotics.

-

Study Design : Early studies were often prospective, multicenter clinical trials. Some employed a randomized, double-blind design to compare different doses or other antibiotics.[5][16]

-

Patient Population : Participants were typically adults diagnosed with community-acquired respiratory infections, such as CAP, based on clinical symptoms and radiographic evidence.[14][17][18] Key inclusion criteria often involved signs of bacterial infection, while exclusion criteria ruled out patients with known resistance, severe underlying diseases, or allergies to quinolones.[19]

-

Treatment Regimens : The most frequently studied oral dosages were 50 mg twice daily (bid) and 100 mg once daily (qd).[5][14] Treatment duration was commonly 7 days for pneumonia.[9][14]

-

Efficacy Assessment :

-

Clinical Efficacy : Assessed at the end of treatment (EOT) and at a follow-up visit (test of cure, TOC), based on the resolution of signs and symptoms of infection.[11][16]

-

Bacteriological Efficacy : Determined by the eradication or presumed eradication of the baseline pathogen from sputum or blood cultures.[14][16]

-

-

Safety Assessment : Monitored through the incidence and severity of adverse events (AEs) and adverse drug reactions (ADRs) throughout the study.[14][16]

Caption: Workflow of a typical clinical trial for this compound in respiratory tract infections.

Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis

For concentration-dependent antibiotics like this compound, the ratio of the 24-hour area under the free drug concentration-time curve to the MIC (fAUC₀₋₂₄h/MIC) and the ratio of the free peak concentration to the MIC (fCmax/MIC) are key predictors of efficacy.[14][15] Initial studies established PK/PD targets associated with high rates of pathogen eradication.

-

PK/PD Targets : A fAUC₀₋₂₄h/MIC ratio of ≥30 and a fCmax/MIC ratio of ≥2 were identified as target values for achieving high bacteriological efficacy (≥96%) in patients with mild to moderate RTIs.[12][15]

Caption: Logical workflow for determining PK/PD efficacy targets for this compound.

Table 2: Pharmacokinetic/Pharmacodynamic (PK/PD) Parameters of this compound in Patients with RTIs

| Dosing Regimen | Mean fAUC₀₋₂₄h/MIC | Mean fCmax/MIC | Eradication Rate at fAUC₀₋₂₄h/MIC ≥ 30 | Eradication Rate at fCmax/MIC ≥ 2 | Reference(s) |

|---|---|---|---|---|---|

| 100 mg qd | 103.24 | 10.19 | 98.9% | 98.9% | [14] |

| 50 mg bid | 105.25 | 6.53 | 96.4% | 96.3% |[14][15] |

Clinical and Bacteriological Outcomes

The initial studies consistently reported high clinical cure and bacteriological eradication rates for this compound in the treatment of community-acquired RTIs.

Table 3: Clinical and Bacteriological Efficacy of this compound in Community-Acquired RTIs

| Study Population | Dosing Regimen | Clinical Efficacy/Cure Rate | Pneumococci Eradication Rate | Overall Eradication Rate | Reference(s) |

|---|---|---|---|---|---|

| CAP (Pneumococcal) | 100 mg qd | 93.5% | 98.2% | - | [5][14] |

| CAP (Pneumococcal) | 50 mg bid | 93.5% | 92.7% | - | [5][14] |

| CAP | 100 mg qd | 93.7% - 94.8% | - | 97.0% | [16] |

| CAP | 100 mg bid | 96.8% | - | 97.1% | [16] |

| Mixed RTIs | 100 mg/day | >90% | - | 94.4% |[5] |

Safety and Tolerability

This compound was generally well-tolerated in initial clinical trials. The most commonly reported adverse drug reactions were gastrointestinal in nature.

Table 4: Incidence of Adverse Drug Reactions (ADRs) in this compound Clinical Trials

| Dosing Regimen | Incidence of ADRs | Common ADRs | Reference(s) |

|---|---|---|---|

| 100 mg qd | 23.3% - 33.7% | Diarrhea, loose stool, headache, elevated liver enzymes | [14][16] |

| 50 mg bid | 29.8% - 40.4% | Diarrhea, loose stool, headache, elevated liver enzymes | [14][16][20] |

| Comparator (Moxifloxacin) | 28.2% | - |[16] |

No significant differences in the overall incidence of adverse events were observed between the 100 mg qd and 50 mg bid dosing groups.[14][20]

Conclusion

firmly established its high in vitro potency against key pathogens, including resistant strains of S. pneumoniae. Clinical trials demonstrated high rates of clinical cure and bacteriological eradication for both 50 mg twice-daily and 100 mg once-daily dosing regimens in patients with community-acquired pneumonia. Pharmacokinetic/pharmacodynamic analyses successfully identified efficacy targets (fAUC₀₋₂₄h/MIC ≥ 30) that were readily achieved with standard dosing. The safety profile was found to be acceptable and comparable to other fluoroquinolones. These foundational studies provided strong evidence supporting this compound as an effective therapeutic option for community-acquired respiratory tract infections.

References

- 1. Antibacterial Mechanisms and Clinical Impact of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jmatonline.com [jmatonline.com]

- 3. youtube.com [youtube.com]

- 4. youtube.com [youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. In vitro activity of this compound against clinical strains of Streptococcus pneumoniae with defined amino acid substitutions in QRDRs of gyrase A and topoisomerase IV - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. What is the mechanism of this compound Hydrate? [synapse.patsnap.com]

- 8. What is this compound Fumarate used for? [synapse.patsnap.com]

- 9. Sitamax | 50 mg | Tablet | Square Pharmaceuticals PLC | Indications, Pharmacology, Dosage, Side Effects and more | MedEx [medex.com.bd]

- 10. In Vitro Activities of this compound (DU-6859a) and Six Other Fluoroquinolones against 8,796 Clinical Bacterial Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Efficacy and Safety of this compound in the Treatment of Acute Bacterial Infection: A Meta-analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Population pharmacokinetics and pharmacodynamics of this compound in patients with community-acquired respiratory tract infections - PMC [pmc.ncbi.nlm.nih.gov]